(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with fluorophenyl and methoxyphenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and their derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups enhance its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the fluorophenyl and methoxyphenyl substitutions.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the fluorophenyl group.
1-(3-Fluorophenyl)-2-phenylisoquinoline: Lacks the tetrahydro core and methoxy group.
Uniqueness
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
96719-58-3 |
---|---|
Molecular Formula |
C22H21ClFNO |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C22H20FNO.ClH/c1-25-20-10-11-21-16(15-20)12-13-24(19-8-3-2-4-9-19)22(21)17-6-5-7-18(23)14-17;/h2-11,14-15,22H,12-13H2,1H3;1H |
InChI Key |
PTYSATVQLUFXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.